molecular formula C17H24O3 B1325886 Ethyl 8-(3-methylphenyl)-8-oxooctanoate CAS No. 898751-58-1

Ethyl 8-(3-methylphenyl)-8-oxooctanoate

Cat. No.: B1325886
CAS No.: 898751-58-1
M. Wt: 276.4 g/mol
InChI Key: BGWBCDKEGRSFQL-UHFFFAOYSA-N
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Description

Ethyl 8-(3-methylphenyl)-8-oxooctanoate is an ethyl ester derivative characterized by an octanoate backbone with a ketone group at the 8th position and a 3-methylphenyl aromatic substituent. Its molecular formula is C₁₇H₂₄O₃, with a molar mass of 296.79 g/mol . This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, particularly as a precursor for bioactive molecules. Its structure allows for versatile modifications, making it a key intermediate in the development of antiproliferative agents and other therapeutic compounds .

Properties

IUPAC Name

ethyl 8-(3-methylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-20-17(19)12-7-5-4-6-11-16(18)15-10-8-9-14(2)13-15/h8-10,13H,3-7,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWBCDKEGRSFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645551
Record name Ethyl 8-(3-methylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-58-1
Record name Ethyl 3-methyl-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(3-methylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(3-methylphenyl)-8-oxooctanoate typically involves the esterification of 8-(3-methylphenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

    Starting Materials: 8-(3-methylphenyl)-8-oxooctanoic acid, ethanol

    Catalyst: Sulfuric acid

    Reaction Conditions: Reflux, typically at temperatures around 78-80°C

    Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Continuous Flow Reactors: These reactors provide efficient mixing and heat transfer.

    Catalysts: Use of solid acid catalysts to facilitate the reaction.

    Purification: Industrial purification methods include distillation under reduced pressure to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(3-methylphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 8-(3-methylphenyl)-8-oxooctanoic acid and ethanol.

    Reduction: Reduction with agents like lithium aluminum hydride (LiAlH4) can convert the ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

    Hydrolysis: 8-(3-methylphenyl)-8-oxooctanoic acid, ethanol

    Reduction: 8-(3-methylphenyl)-8-hydroxyoctanoate

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Ethyl 8-(3-methylphenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 8-(3-methylphenyl)-8-oxooctanoate involves its interaction with biological targets such as enzymes. The ester group can undergo hydrolysis in the presence of esterases, releasing the active acid form, which can then interact with specific molecular pathways. The phenyl ring and oxooctanoate chain contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) increase polarity and may enhance reactivity in nucleophilic substitutions .
  • Methoxy groups contribute to higher molar mass and influence solubility in polar solvents .
  • Substituent position : The 3-methylphenyl group in the target compound may confer steric hindrance compared to 2-methyl or para-substituted analogs, affecting reaction kinetics .

Reactivity Trends :

  • Nitro- and chloro-substituted analogs exhibit moderate yields (45–50%), likely due to competing side reactions .
  • Amino- and hydroxy-substituted derivatives show higher yields (65–67%), attributed to stabilized intermediates in reduction or coupling steps .

Solubility and Stability

  • This compound: Likely lipophilic due to the methyl group, favoring solubility in organic solvents like dichloromethane or ethyl acetate .
  • Ethyl 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoate: Increased polarity from methoxy and chloro groups enhances water solubility slightly .
  • Methyl 8-oxo-8-(phenylamino)octanoate: Contains a polar anilino group, improving solubility in DMSO or DMF .

Biological Activity

Ethyl 8-(3-methylphenyl)-8-oxooctanoate is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound features a keto group and an ethyl ester, which are crucial for its biological activity. The presence of the 3-methylphenyl group contributes to its lipophilicity and may enhance its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.
  • Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate cellular functions such as apoptosis and cell cycle progression.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, protecting cells from oxidative stress.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects on cancer cell lines, demonstrating that it induces apoptosis and inhibits cell proliferation.

  • Case Study : In vitro experiments using A549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers (e.g., Bax/Bcl-2 ratio) and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It shows potential against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

  • Research Findings : In vitro assays demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique properties of this compound:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition, receptor modulation
Ethyl 8-(4-chlorophenyl)-8-oxooctanoateModerateHighPrimarily enzyme inhibition
Ethyl 8-(3-bromophenyl)-8-oxooctanoateLowModerateReceptor modulation

Research Findings Summary

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The compound was synthesized through a multi-step reaction involving the condensation of appropriate precursors followed by esterification.
  • Biological Evaluation : In vivo studies demonstrated significant tumor growth inhibition in xenograft models when treated with this compound compared to control groups .

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